
3-(4-Chlorophenyl)propanoic acid
Overview
Description
3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3) is an aromatic carboxylic acid with the molecular formula C₉H₉ClO₂. Structurally, it consists of a propanoic acid chain (CH₂CH₂COOH) attached to the para-position of a chlorinated benzene ring. This compound is also known by synonyms such as p-chlorohydrocinnamic acid and 4-chlorobenzenepropanoic acid . Its physicochemical properties, including a molecular weight of 184.62 g/mol and a logP value indicative of moderate lipophilicity, make it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propanoic acid can be synthesized through various methods. One common method involves the reduction of this compound using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . Another method involves the hydrogenation of benzyl 4-chlorobenzoate using palladium on carbon as a catalyst in ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction using agents like lithium aluminum hydride can convert it to 3-(4-chlorophenyl)propan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride in THF is a common reducing agent.
Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Derivatives of this compound.
Reduction: 3-(4-chlorophenyl)propan-1-ol.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 3-(4-Chlorophenyl)propanoic acid. For instance, compounds structurally related to this acid have shown promising cytotoxic effects against various cancer cell lines. Notably, some derivatives were found to reduce the viability of A549 lung cancer cells significantly, demonstrating their potential as anticancer agents .
Antioxidant Activity
Research indicates that certain derivatives of this compound exhibit strong antioxidant properties. These compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The DPPH radical scavenging assay has been utilized to evaluate these antioxidant capabilities, with some compounds showing results comparable to standard antioxidants like ascorbic acid .
Drug Development
The structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being explored for their potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression associated with tumor suppression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This application stems from its ability to modulate pathways involved in inflammation and pain response .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Substitutional Isomers
2-(4-Chlorophenyl)propanoic Acid
This positional isomer features the propanoic acid chain attached to the benzene ring at the ortho position (2-position). However, its biological activity remains less explored .
4-(4-Chlorophenyl)butyric Acid
With a longer aliphatic chain (four carbons instead of three), this compound exhibits increased lipophilicity (logP ~2.8), which may improve membrane permeability. Structural similarity scores (0.98 vs. 3-(4-chlorophenyl)propanoic acid) suggest comparable electronic properties but divergent pharmacokinetics due to chain length .
3-(3,4-Dichlorophenyl)propanoic Acid
This modification could also amplify interactions with hydrophobic enzyme pockets .
Derivatives with Functional Group Modifications
3-(4-Chlorophenyl)-3-hydroxypropanoic Acid
The introduction of a hydroxyl group at the β-position (CAS 25209-46-5) increases hydrogen-bonding capacity, improving aqueous solubility (PSA = 57.53 Ų). This structural change may enhance antioxidant activity by facilitating radical scavenging .
3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid
Replacing the phenyl group with a phenoxy ether linkage (CAS 7698-98-8) introduces conformational flexibility. The additional hydroxyl group further elevates polarity (PSA = 77.76 Ų), making this derivative suitable for designing water-soluble prodrugs .
Anticancer Thiazolidinone Derivatives (P3, P7, P16)
These derivatives, such as P3 (IC₅₀ = 35 µM against Furin), incorporate thiazolidinone and halogenated aryl groups. The chloro-substituted phenyl ring in P3 and P7 enhances target binding via hydrophobic interactions, while the thiophene moiety in P3 improves π-π stacking with enzyme active sites .
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Replacing the chlorine with a hydroxyl group shifts activity toward antioxidant mechanisms. Derivatives in this class exhibit significant radical scavenging (e.g., DPPH IC₅₀ = 12 µM) and anticancer effects (e.g., 80% inhibition of MCF-7 cells at 50 µM) due to enhanced redox activity .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Enzyme Inhibition: Chlorophenylpropanoic acid derivatives (e.g., P3, P7) inhibit Furin, a protease critical in viral entry and cancer progression, with IC₅₀ values in the micromolar range .
- Antioxidant Activity: Hydroxyphenyl derivatives exhibit superior radical scavenging compared to chlorinated analogs due to redox-active phenolic groups .
- Synthetic Versatility: Esterification (e.g., methyl ester derivatives) and amidation of this compound improve bioavailability and target specificity .
Biological Activity
3-(4-Chlorophenyl)propanoic acid, a compound with notable biological activity, is structurally characterized by the presence of a chlorinated phenyl group attached to a propanoic acid backbone. This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of compounds derived from this structure were evaluated for their cytotoxic effects on A549 lung cancer cells. Notably, compounds with substitutions on the phenyl group exhibited varying degrees of cytotoxicity:
Compound | Cell Viability Reduction (%) | Notes |
---|---|---|
Compound 20 | 50% | Most promising candidate |
Compound 30 (4-Cl) | 58.9% | Moderate activity |
Compound 29 (4-NO2) | 31.2% | Favorable activity |
These results indicate that specific substitutions can enhance the anticancer efficacy of these derivatives, suggesting a structure-activity relationship that warrants further investigation .
The mechanisms underlying the anticancer effects of this compound derivatives involve several pathways:
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Cell Migration : Certain derivatives significantly suppress the migratory capabilities of cancer cells, which is crucial in preventing metastasis.
- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against cancer progression .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities. Research indicates that it can modulate inflammatory cytokine production and inhibit macrophage activation pathways:
- Inhibition of NF-κB Pathway : Studies show that treatment with this compound reduces the activation of NF-κB, a key regulator in inflammatory responses, thereby lowering levels of pro-inflammatory cytokines such as IL-6 and IL-1β .
- Cholesterol Efflux Promotion : The compound has been found to enhance cholesterol efflux from macrophages, which may prevent foam cell formation and subsequent atherosclerosis development .
Study on Macrophage Foam Cell Formation
A significant study investigated the effects of this compound on macrophage foam cell formation induced by oxidized low-density lipoprotein (ox-LDL). The findings revealed:
- Reduction in Lipid Accumulation : Treatment with the compound significantly decreased intracellular total cholesterol (TC), free cholesterol (FC), and cholesteryl ester (CE) levels.
- Gene Expression Modulation : The compound upregulated mRNA expressions of ABCA1 and SR-B1 while downregulating CD36 expression, indicating its role in cholesterol metabolism .
Antimicrobial Properties
While primarily studied for its anticancer and anti-inflammatory properties, preliminary investigations into the antimicrobial effects have also been conducted. Some derivatives showed selective activity against certain pathogens, although further research is needed to fully elucidate this aspect.
Q & A
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)propanoic acid in academic research?
Basic
A common method involves nucleophilic substitution or Friedel-Crafts alkylation using 4-chlorophenyl precursors. For example, refluxing 3-(4-chlorophenyl)propan-1-ol with oxidizing agents like KMnO₄ in acidic conditions yields the target compound. Purification is achieved via recrystallization from methanol or ethanol .
Synthesis Conditions Table
Step | Reagents/Conditions | Purification | Yield |
---|---|---|---|
Oxidation | KMnO₄, H₂SO₄, 80°C, 6 hrs | Methanol recrystallization | ~75% |
Acidification | HCl, RT, 2 hrs | Filtration, washing | >90% purity |
Q. What spectroscopic techniques validate the structure and purity of this compound?
Basic
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–7.4 ppm) and carboxylic acid protons (δ 12–13 ppm).
- IR Spectroscopy : O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 198.6 (M+H⁺).
- Elemental Analysis : Validates C, H, Cl, and O composition (±0.3% theoretical) .
Q. How can RP-HPLC be optimized to analyze this compound and its impurities?
Advanced
A validated RP-HPLC method uses:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v).
- Flow Rate : 1.0 mL/min.
- Detection : UV at 254 nm.
Validation Parameters Table
Parameter | Value |
---|---|
Linearity (R²) | 0.9995 |
LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
Precision (%RSD) | <2.0 |
Accuracy (% Recovery) | 98–102 |
This method resolves impurities like 4-chlorophenylpropionaldehyde and unreacted intermediates .
Q. What computational strategies evaluate the bioactivity of this compound derivatives?
Advanced
- Molecular Docking : Screens derivatives against targets (e.g., SARS-CoV-2 PLpro in ). Key interactions include hydrogen bonds with catalytic cysteine residues.
- MD Simulations : 30 ns trajectories in GROMACS assess binding stability (RMSD < 2 Å).
- ADME/tox Prediction : SwissADME evaluates bioavailability (TPSA < 140 Ų) and toxicity (AMES test negative) .
Q. How does pH affect the stability of this compound in physiological conditions?
Advanced
Stability studies (37°C, 24 hrs) show:
- pH 1.2 (Stomach) : 85% degradation due to acid-catalyzed decarboxylation.
- pH 7.4 (Blood) : Stable (>95% intact).
- pH 9.0 (Intestine) : 10% degradation via base-mediated hydrolysis.
Degradation Kinetics Table
pH | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) |
---|---|---|
1.2 | 0.045 | 15.4 hrs |
9.0 | 0.004 | 173.3 hrs |
Optimize formulations using enteric coatings to enhance intestinal stability .
Q. What are the primary applications of this compound in medicinal chemistry?
Basic
- Drug Intermediate : Key precursor for Pitolisant (a histamine H3 receptor antagonist) .
- Enzyme Inhibitors : Derivatives inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) in inflammation studies.
- Chiral Building Block : Used in asymmetric synthesis of D-amino acids (e.g., 4-Chloro-D-phenylalanine) .
Q. What strategies mitigate by-product formation during the synthesis of derivatives?
Advanced
- Catalyst Optimization : Palladium catalysts reduce side products in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Temperature Control : Lower reaction temps (40–60°C) minimize thermal decomposition.
- Purification : Flash chromatography (hexane:EtOAc gradient) removes dimeric impurities.
By-Product Reduction Table
Strategy | By-Product | Reduction Efficiency |
---|---|---|
Pd(OAc)₂ catalysis | Biphenyl derivatives | 95% |
Low-temperature acylation | Acetylated impurities | 90% |
Properties
IUPAC Name |
3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSLOKZINKEUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174022 | |
Record name | Benzenepropanoic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-34-3 | |
Record name | beta-(p-Chlorophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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